N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15862589 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cytotoxic Activity
- Pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, related to the chemical , have shown in vitro cytotoxic activity against various cancer cell lines. These derivatives were synthesized and tested for their ability to inhibit the growth of cancer cells, suggesting potential applications in cancer research and treatment (Hassan, Hafez, Osman, Ali, 2015).
Antibacterial Evaluation
- N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, which are structurally similar, have been evaluated for potential antimicrobial properties. One compound in this series demonstrated significant effectiveness against various strains of Staphylococcus aureus, including both methicillin-sensitive and methicillin-resistant strains (Pitucha et al., 2011).
Corrosion Protection
- The compound (E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide, structurally related to the queried chemical, was studied for its corrosion protection properties on mild steel in an acidic environment. This indicates potential applications in materials science and corrosion engineering (Paul, Yadav, Obot, 2020).
Auxin Activities and Agricultural Applications
- A study involving ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, related to the chemical , explored its auxin activities. While the activities were not high, some derivatives showed potential as growth inhibitors in agricultural applications (Yue et al., 2010).
Nematocidal Activity
- Derivatives of pyrazole carboxamide, similar to the compound , have been synthesized and evaluated for nematocidal activity against Meloidogyne incognita, a species of nematodes. This suggests potential uses in pest control and agrochemical research (Zhao et al., 2017).
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-27-16-8-6-14(7-9-16)19-12-20(25-24-19)21(26)22-11-10-15-13-23-18-5-3-2-4-17(15)18/h2-9,12-13,23H,10-11H2,1H3,(H,22,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXNIAXTMIVEAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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